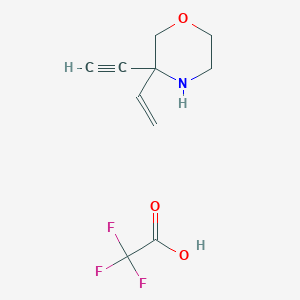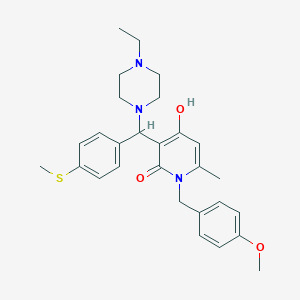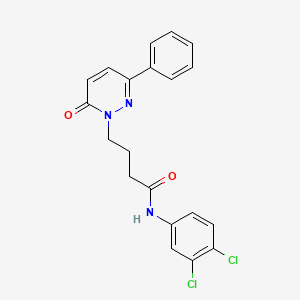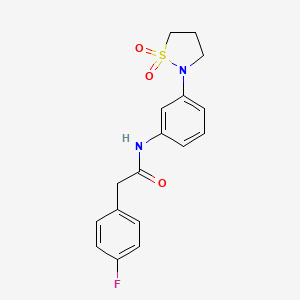
4-bromo-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-(2-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H, (H,16,17) .Scientific Research Applications
Synthesis, Spectroscopic Properties, and Antipathogenic Activity
The synthesis of various acylthioureas, including 2-bromo-N-(2-fluorophenyl)benzamide derivatives, demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives show promise for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Copper(II) and Nickel(II) Complexes
Research on 4-bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes with Cu(II) and Ni(II) has been conducted. These studies, involving single-crystal X-ray diffraction and spectroscopy, contribute to understanding the formation of metal complexes and their potential applications (Binzet, Külcü, Flörke, & Arslan, 2009).
Crystal Structure Analysis
Studies on the crystal structure of 4-fluoro-N-(2-fluorophenyl)benzamide and related compounds have provided insights into their molecular arrangement and interactions. These analyses are crucial for understanding the properties and potential applications of these substances in various fields (Chopra & Row, 2005).
Potential Antipsychotic Applications
2-Phenylpyrroles, synthesized as analogues of substituted benzamides, exhibited dopamine antagonistic activity. These findings suggest potential applications in developing antipsychotic drugs with fewer side effects (van Wijngaarden et al., 1987).
Intermolecular Interactions in Polymorphs
Quantitative investigation of intermolecular interactions in dimorphs of halogen-substituted benzamides, including 4-bromo-N-(2-fluorophenyl)benzamide, highlighted the role of these interactions in polymorphic modifications. This research is essential for pharmaceutical and material science applications (Shukla, Nayak, Chopra, Reddy, & Guru Row, 2018).
Properties
IUPAC Name |
4-bromo-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBSSDCOFAYXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
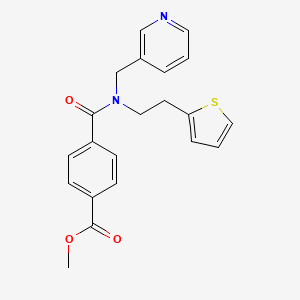
![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)
![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)
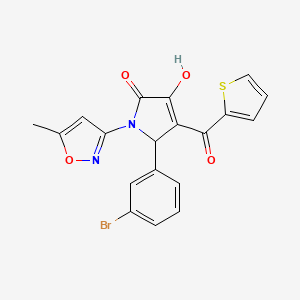

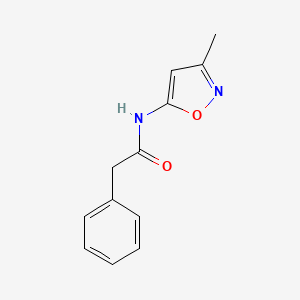
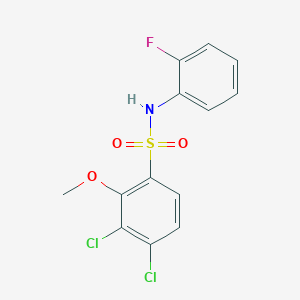
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
